N-(4-cyanophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxamide
Description
N-(4-cyanophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxamide: is a synthetic organic compound belonging to the spirocyclic class of compounds These compounds are characterized by a unique structural feature where two rings are connected through a single atom, forming a spiro center
Properties
IUPAC Name |
N-(4-cyanophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c18-13-14-1-3-15(4-2-14)20-16(22)21-11-7-17(8-12-21)5-9-19-10-6-17/h1-4,19H,5-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNWOQCCNOOAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires specific catalysts and reaction conditions to ensure the formation of the spiro center.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.
Amidation Reaction: The final step involves the amidation of the spirocyclic intermediate with an appropriate amine to form the desired carboxamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the phenyl ring or the spirocyclic core to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
Chemistry: N-(4-cyanophenyl)-3,9-diazaspiro[5
Biology: In biological research, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological targets, such as enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure may contribute to specific biological activities, making it a candidate for drug discovery and development.
Industry: In the industrial sector, N-(4-cyanophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxamide can be used in the synthesis of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The cyano group and other functional groups present in the compound contribute to its overall binding affinity and specificity.
Comparison with Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares the spirocyclic core but has an oxygen atom in place of one nitrogen atom.
2,9-diazaspiro[5.5]undecane: Similar spirocyclic structure with different substitution patterns.
3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: A derivative with a chlorobenzyl group linked to the spirocyclic core.
Uniqueness: N-(4-cyanophenyl)-3,9-diazaspiro[55]undecane-3-carboxamide is unique due to the presence of the cyano group on the phenyl ring and the specific substitution pattern on the spirocyclic core
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
